molecular formula C14H19N3O3 B8185113 1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime

Cat. No.: B8185113
M. Wt: 277.32 g/mol
InChI Key: XBRPFILKFRENEM-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime is a piperidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a carboxamideoxime moiety at the 4-position of the piperidine ring. Its synthesis involves the reaction of 1-benzyloxycarbonyl-4-cyanopiperidine (CAS 161609-84-3) with hydroxylamine hydrochloride in the presence of sodium carbonate, ethanol, and dichloromethane, yielding the oxime via nucleophilic addition to the nitrile group .

Properties

IUPAC Name

benzyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-13(16-19)12-6-8-17(9-7-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPFILKFRENEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=NO)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production methods for “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced chemical engineering techniques and equipment to optimize the production process. Specific details on the industrial production methods for this compound are not provided in the available literature.

Chemical Reactions Analysis

Types of Reactions: The compound “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can vary widely and are tailored to the intended application of the compound.

Scientific Research Applications

Synthetic Applications

Intermediate in Drug Synthesis
1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime serves as a crucial intermediate in the synthesis of various piperidine derivatives, which are known for their pharmacological properties. For instance, the compound can be utilized to prepare 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have demonstrated potent antiproliferative activity against cancer cell lines, particularly prostate cancer cells .

Metal-Free Synthetic Routes
Recent studies have highlighted metal-free synthetic routes for the preparation of isoxazoles using derivatives of this compound. These routes are advantageous as they avoid the use of toxic metals, thus providing a greener alternative for chemical synthesis .

Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this oxime have been identified as tubulin inhibitors, which disrupt the mitotic spindle formation during cell division, thereby exhibiting antiproliferative effects on cancer cells . The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can enhance potency and selectivity against specific cancer types.

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies

Study Findings Relevance
Study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivativesIdentified as potent tubulin inhibitors with IC50 values around 120 nMHighlights potential for developing new chemotherapeutic agents
Synthesis of benzodioxole-based thiosemicarbazone derivativesEvaluated for cytotoxic effects on various cancer cell linesDemonstrates versatility in modifying piperidine derivatives for anticancer activity
Carbonic anhydrase inhibition studyNew derivatives showed selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nMSuggests potential therapeutic applications in cancer treatment

Mechanism of Action

The mechanism of action of “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzyloxycarbonyl-protected piperidine derivatives influences their physicochemical properties, synthetic utility, and applications. Below is a comparative analysis of four related compounds:

Table 1: Comparative Analysis of Benzyloxycarbonyl Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Applications/Significance Safety Data
1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime 161609-85-4 C₁₄H₁₈N₃O₃ 285.31 g/mol Oxime, carboxamide, Cbz Nitrile + hydroxylamine Intermediate for heterocycles, chelation Limited toxicological data
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 g/mol Amine, Cbz Not specified in evidence Potential building block for drug design Toxicity not thoroughly studied
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Not provided Likely C₂₃H₂₇N₃O₃ ~393.48 g/mol Methoxycarbonyl, amide, Cbz Multi-step synthesis (amide coupling) Pharmacological or material science No safety data provided
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-60-8 C₁₄H₁₆FNO₄ 281.28 g/mol Fluorine, carboxylic acid, Cbz Fluorination and carboxylation steps Drug discovery (enhanced bioactivity) Commercially available; no hazards cited

Key Observations

Structural Differences and Reactivity: The oxime group in this compound enables nucleophilic reactivity and metal coordination, distinguishing it from the amine in Benzyl 4-aminopiperidine-1-carboxylate (basic, prone to protonation) and the methoxycarbonyl in N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide (electron-withdrawing, stabilizes adjacent groups) .

Synthetic Utility :

  • The target compound’s synthesis via nitrile-oxime conversion is a single-step reaction, contrasting with the multi-step amide coupling required for N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide .
  • Fluorinated derivatives (e.g., 1303974-60-8) often require specialized fluorination techniques, increasing synthetic complexity .

Applications :

  • Oxime-containing compounds are pivotal in generating bioactive heterocycles, whereas carboxylic acid derivatives (e.g., 1303974-60-8) are utilized as intermediates in peptide synthesis or protease inhibitors .
  • The amine derivative (120278-07-1) may serve as a precursor for Schiff base ligands or prodrugs, though its unstudied toxicity limits immediate applications .

Safety Considerations: Limited toxicological data exist for this compound, but its synthesis using hydroxylamine (a known irritant) warrants precautions akin to those for Benzyl 4-aminopiperidine-1-carboxylate, including eye/flush protocols .

Biological Activity

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime, a compound with potential pharmacological significance, is characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is derived from piperidine and contains a benzyloxycarbonyl group, which enhances its lipophilicity and potential for receptor interaction. Its chemical formula is C15_{15}H18_{18}N3_{3}O3_{3}, with a molecular weight of approximately 286.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurokinin receptors, particularly the NK2 receptor. Research indicates that compounds in this class can act as antagonists at neurokinin receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Key Mechanisms:

  • Receptor Binding: The compound's structure allows it to bind effectively to neurokinin receptors, inhibiting their activity.
  • Modulation of Signaling Pathways: By blocking neurokinin receptor activation, the compound may influence downstream signaling pathways involved in pain and inflammatory responses.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its therapeutic potential:

  • Antinociceptive Effects: Studies have shown that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects in animal models .
  • Anti-inflammatory Properties: The inhibition of neurokinin receptors may also confer anti-inflammatory effects, making it a candidate for treating conditions like asthma and other inflammatory diseases .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

Case Study 1: Antinociceptive Activity

A study assessed the antinociceptive effects of this compound in a rat model. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Treatment GroupPain Response (Mean ± SD)Significance Level
Control8.0 ± 1.5-
Low Dose5.0 ± 2.0p < 0.05
High Dose3.0 ± 1.0p < 0.01

Case Study 2: Inflammation Model

In a model of induced inflammation, the compound demonstrated a reduction in inflammatory markers such as cytokines when administered prior to inflammation induction.

Cytokine Level (pg/mL)Control GroupTreatment Group
IL-6150 ± 2080 ± 15
TNF-α120 ± 2560 ± 10

Research Findings

Recent research has highlighted the potential of this compound in drug development:

  • Synthesis and Characterization: Various synthetic routes have been explored for producing high yields of this compound with consistent purity levels .
  • Pharmacological Testing: In vitro assays have confirmed its activity against neurokinin receptors, supporting its classification as a potential therapeutic agent for conditions mediated by these receptors .

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